16-Methylheptadecanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101882-39-7 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
16-methylheptadecanamide |
InChI |
InChI=1S/C18H37NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H2,19,20) |
InChI Key |
KZVIUXKOLXVBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of 16 Methylheptadecanamide
Proposed Enzymatic Routes for Methyl-Branched Fatty Acid Amide Formation
The biosynthesis of 16-methylheptadecanamide is a multi-step process that begins with the formation of its precursor, 16-methylheptadecanoic acid. This iso-series fatty acid is synthesized through the fatty acid synthase (FAS) system, which utilizes a specific branched-chain primer.
The synthesis of branched-chain fatty acids is initiated with primers derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. wikipedia.org For iso-series fatty acids, such as 16-methylheptadecanoic acid, the process starts with a primer derived from valine, which is converted to isobutyryl-CoA. wikipedia.orgasm.org This primer is then elongated by the fatty acid synthase complex through the addition of two-carbon units from malonyl-CoA, ultimately forming the 18-carbon branched-chain fatty acid. wikipedia.org The substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme is a critical factor in determining whether an organism produces branched-chain fatty acids. asm.org In organisms that synthesize these lipids, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA. asm.orgfrontiersin.org
Once 16-methylheptadecanoic acid is synthesized, it must be activated to an acyl-CoA thioester (16-methylheptadecanoyl-CoA) to become a substrate for amide formation. The subsequent amidation to form this compound is catalyzed by an N-acyltransferase. oatext.com While specific N-acyltransferases for this compound have not been fully characterized, the general mechanism involves the transfer of the fatty acyl group from the acyl-CoA to an amine donor. oatext.com
Another proposed, though less likely in vivo, route for the formation of primary fatty acid amides is the reverse reaction of hydrolytic enzymes. For instance, fatty acid amide hydrolase (FAAH) has been shown to catalyze the synthesis of oleamide (B13806) from oleic acid and ammonia (B1221849) in vitro. nih.gov However, this reaction is generally not considered a significant biosynthetic pathway in living organisms due to the high substrate concentrations and alkaline pH required, which are not typical physiological conditions. nih.govfrontiersin.org
Identification and Characterization of Biosynthetic Enzymes
The key enzymes involved in the biosynthesis of this compound are primarily those of the branched-chain fatty acid synthesis pathway and the subsequent N-acyltransferases.
Enzymes in Branched-Chain Fatty Acid Synthesis:
| Enzyme | Function | Reference |
| Branched-chain α-keto acid dehydrogenase | Converts α-keto acids from BCAA catabolism (e.g., from valine) into branched-chain acyl-CoA primers (e.g., isobutyryl-CoA). | asm.org |
| β-ketoacyl-ACP synthase III (FabH) | Initiates fatty acid synthesis by condensing the branched-chain acyl-CoA primer with malonyl-ACP. Its specificity is key for BCFA synthesis. | asm.orgfrontiersin.org |
| Fatty Acid Synthase (FAS) Complex | Elongates the initial branched-chain primer through successive cycles of condensation, reduction, dehydration, and reduction. | wikipedia.orgescholarship.org |
The promiscuity of fatty acid synthase (FASN) allows it to utilize branched-chain starters derived from BCAA catabolism to produce monomethyl branched-chain fatty acids (mmBCFAs). escholarship.org
N-Acyltransferases: The final step, the formation of the amide bond, is catalyzed by N-acyltransferases. These enzymes exhibit specificity for both the fatty acyl-CoA and the amine substrate. pnas.orgnih.gov While a specific N-acyltransferase for this compound has not been definitively identified, studies on other fatty acid amides indicate that a family of these enzymes is responsible for their synthesis. oatext.comnih.gov The specificity of these acyltransferases can vary, with some showing a preference for certain chain lengths or degrees of saturation. pnas.org
Metabolic Turnover and Degradation Mechanisms of Fatty Acid Amides
The primary mechanism for the degradation of fatty acid amides, including presumably this compound, is enzymatic hydrolysis. oatext.comnih.gov This process is crucial for regulating the levels and signaling functions of these bioactive lipids.
The main enzyme responsible for this hydrolytic degradation is Fatty Acid Amide Hydrolase (FAAH) . oatext.comnih.govhmdb.ca FAAH is an integral membrane enzyme that belongs to the amidase signature family. researchgate.netnih.gov It catalyzes the hydrolysis of the amide bond, breaking down the fatty acid amide into its constituent fatty acid and amine. nih.govuniprot.org In the case of this compound, this would result in 16-methylheptadecanoic acid and ammonia.
Characteristics of Fatty Acid Amide Hydrolase (FAAH):
| Property | Description | Reference |
| Substrate Specificity | FAAH hydrolyzes a broad range of fatty acid amides, including N-acylethanolamines, primary fatty acid amides, and N-acyl amino acids. It generally shows a preference for longer, polyunsaturated acyl chains like anandamide (B1667382). nih.govresearchgate.netuniprot.org | |
| Catalytic Mechanism | FAAH utilizes a serine-serine-lysine catalytic triad. A serine residue acts as the nucleophile to attack the amide carbonyl, leading to the formation of an acyl-enzyme intermediate that is subsequently hydrolyzed by water. nih.gov | |
| Cellular Localization | FAAH is an integral membrane protein, primarily located in the endoplasmic reticulum. researchgate.net |
Synthetic Methodologies for 16 Methylheptadecanamide and Its Chemical Analogues
Conventional Amidation Reactions for Fatty Acid Amides
The synthesis of fatty acid amides, including branched-chain variants like 16-Methylheptadecanamide, is fundamentally achieved through the formation of an amide bond between a carboxylic acid and an amine. The most direct method involves the reaction of the corresponding fatty acid, 16-methylheptadecanoic acid, with ammonia (B1221849). researchgate.net This reaction typically requires high temperatures to drive off the water molecule formed as a byproduct. wikipedia.org
More commonly, the carboxylic acid is first "activated" to increase its reactivity. wikipedia.org One of the simplest and most-used approaches is the conversion of the fatty acid into an acyl chloride. nih.gov The resulting 16-methylheptadecanoyl chloride can then react readily with ammonia or a primary amine to form the desired amide. nih.gov This reaction is often vigorous and may require cooling. Similarly, fatty acid anhydrides can be used as acylating agents, though they are generally less reactive than their acyl chloride counterparts.
To avoid the harsh conditions or reactive intermediates associated with the above methods, coupling reagents are frequently employed. These reagents facilitate the amide bond formation under milder conditions. Common classes of coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and uronium salts like HATU. Another effective coupling agent is N,N'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form an acylimidazole intermediate that subsequently reacts with an amine. Enzymatic methods, using lipases as biocatalysts, also offer a route for the direct amidation of fatty acids or their esters under mild conditions. researchgate.netbiorxiv.org
A typical laboratory synthesis for a primary fatty amide, such as palmitamide (a close structural analog to this compound), involves the reaction of palmitoyl (B13399708) chloride with ammonia in the presence of a base like triethylamine. nih.gov
Table 1: Overview of Conventional Amidation Methods
| Method | Reactants | Key Features | Common Reagents/Conditions |
|---|---|---|---|
| Direct Thermal Amidation | Fatty Acid + Amine/Ammonia | Requires high temperatures; water is a byproduct. | Heat (e.g., 160-250°C). google.com |
| Acid Halide Method | Fatty Acyl Halide + Amine/Ammonia | Highly reactive; often exothermic. | Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. |
| Acid Anhydride (B1165640) Method | Fatty Anhydride + Amine/Ammonia | Less reactive than acid halides. | Acetic anhydride or other anhydrides. |
| Coupling Agent-Mediated | Fatty Acid + Amine/Ammonia + Coupling Agent | Mild reaction conditions; high yields. | EDCI, DCC, HATU, CDI. |
| Enzymatic Synthesis | Fatty Acid/Ester + Amine | High selectivity; environmentally benign conditions. | Immobilized lipases (e.g., Novozym 435). researchgate.net |
| From Esters (Aminolysis) | Fatty Ester + Amine | Requires a catalyst; can be efficient. | Sodium methoxide (B1231860) catalyst. researchgate.net |
Advanced Stereoselective and Asymmetric Synthetic Approaches to Branched Amides
The methyl group at the 16-position of this compound creates a chiral center, meaning the compound can exist as two different enantiomers. The synthesis of a single, specific enantiomer requires advanced stereoselective or asymmetric methods. While specific methods for this compound are not detailed in the literature, general strategies for creating chiral centers in similar aliphatic molecules, such as β- and γ-branched amides and amines, are well-established and highly relevant. organic-chemistry.orgnih.gov
These methods often rely on transition-metal catalysis to control the stereochemical outcome of the reaction. For instance, the synthesis of β-branched α-amino acids has been achieved with high stereoselectivity using phase-transfer-catalyzed asymmetric alkylation. organic-chemistry.org This approach uses a chiral catalyst to direct the addition of an alkyl group to a glycine-derived Schiff base, allowing for the construction of specific stereoisomers. organic-chemistry.org
Another powerful strategy is the use of biocatalysis. Enzymes, such as transaminases, can be used in dynamic kinetic resolution processes to prepare β-branched α-amino acids with high diastereo- and enantioselectivity. researchgate.net This method leverages the inherent specificity of enzymes to selectively produce one stereoisomer from a racemic starting material. researchgate.net
For creating chiral centers at positions further from the functional group, such as the γ-position, methods involving iridium-catalyzed C-H activation have been developed. This allows for the direct, branch-selective, and stereocontrolled addition of a glycine (B1666218) unit to an alkene, providing access to β-substituted α-amino acids with excellent control over the new stereocenter. nih.gov Although these examples focus on amino acids, the principles of using chiral catalysts or enzymes to control the formation of stereocenters in long alkyl chains are directly applicable to the synthesis of enantiomerically pure 16-methylheptadecanoic acid, which could then be converted to the target amide using conventional methods.
Table 2: Examples of Asymmetric Synthetic Strategies for Branched Structures
| Strategy | Target Structure Type | Catalyst/System | Key Outcome |
|---|---|---|---|
| Phase-Transfer Catalysis | β-Branched α-Amino Acids | Chiral quaternary ammonium (B1175870) bromide | High syn- and enantioselectivities in alkylation. organic-chemistry.org |
| Biocatalytic Dynamic Kinetic Resolution | β-Branched Aromatic α-Amino Acids | Transaminase from Thermus thermophilus (TtArAT) | High diastereo- and enantioselectivity. researchgate.net |
| Iridium-Catalyzed C-H Activation | β-Substituted α-Amino Acids | Iridium catalyst with chiral ligand | Direct addition to alkenes with high regio- and stereocontrol. nih.gov |
| Boron-Enabled Enolization | Contiguous Stereocentres | Directed enolization strategy | By-product-free construction with high stereocontrol. |
Novel Chemical Synthesis Strategies (e.g., Ugi Reaction, Michael Addition)
Beyond conventional amidation, novel synthetic strategies offer alternative pathways to construct complex amides like this compound.
Ugi Four-Component Reaction (Ugi-4CR) The Ugi reaction is a powerful multicomponent reaction that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide in a single step to form a diacylamide derivative. This one-pot procedure is highly convergent and allows for the rapid generation of molecular diversity. grafiati.com For the synthesis of fatty amides, a fatty acid like 16-methylheptadecanoic acid can serve as the carboxylic acid component. nih.gov The Ugi reaction is particularly noted for its efficiency and ability to construct complex, peptide-like structures from simple starting materials. grafiati.com
Michael Addition The Michael addition (or conjugate addition) is a classic carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov This strategy is highly relevant for synthesizing the branched-chain backbone of 16-methylheptadecanoic acid itself.
A hypothetical synthetic route could involve the Michael addition of a methyl-containing nucleophile, such as a Gilman cuprate (B13416276) (e.g., lithium dimethylcuprate), to a long-chain α,β-unsaturated ester. This would introduce the methyl group at the desired position on the fatty acid chain. The resulting ester could then be hydrolyzed to the carboxylic acid (16-methylheptadecanoic acid) and subsequently converted to this compound via conventional amidation methods. The aza-Michael reaction, where an amine acts as the nucleophile, is also a well-known variation, though it is less reactive with unactivated unsaturated fatty acids. nih.govfrontiersin.org
Table 3: Comparison of Novel Synthetic Strategies
| Strategy | Description | Application to this compound | Advantages |
|---|---|---|---|
| Ugi Reaction | A four-component reaction forming a diacylamide from a carboxylic acid, amine, carbonyl, and isocyanide. | Use of 16-methylheptadecanoic acid as the acid component to create a complex amide analogue. | High efficiency, atom economy, and rapid creation of molecular diversity in one step. grafiati.com |
| Michael Addition | 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov | Synthesis of the 16-methylheptadecanoic acid precursor by adding a methyl group to a long-chain unsaturated ester. | Powerful C-C bond formation, useful for building the branched alkyl chain. |
Scalability and Efficiency Considerations in Laboratory Synthesis
The practical synthesis of this compound on a laboratory scale requires careful consideration of efficiency, sustainability, and scalability. Key factors include the choice of solvent, reaction conditions, and purification methods.
Traditional amide synthesis often relies on stoichiometric coupling reagents and large volumes of organic solvents, which generate significant waste and can be difficult to scale up. rsc.orgucl.ac.uk Modern approaches focus on improving the Process Mass Intensity (PMI), a metric that measures the total mass input relative to the mass of the final product. ucl.ac.uk
Catalytic methods are inherently more efficient and sustainable. Boronic acid catalysts, for example, have been shown to facilitate direct amidation at low catalyst loadings (e.g., 1 mol%). core.ac.uk Biocatalysis using enzymes also represents a green alternative, eliminating the need for coupling reagents and often proceeding in aqueous media. rsc.org
A significant advancement for scalability is the use of continuous flow chemistry. chemrxiv.orgnih.gov Flow reactors offer superior control over reaction parameters like temperature and mixing, and can handle slurries and multi-phase systems more effectively than batch reactors. chemrxiv.orgacs.org This technology enables rapid and safe scale-up, with some protocols achieving productivities of kilograms per day at the lab scale. chemrxiv.orgacs.org Microwave-assisted continuous flow has also been used for industrial-scale amide synthesis, using high temperatures and pressures to drive the reaction between equimolar amounts of acids and amines. nih.gov
Table 4: Factors Influencing Scalability and Efficiency in Amide Synthesis
| Factor | Conventional Approach | Modern/Efficient Approach | Benefit of Modern Approach |
|---|---|---|---|
| Reagents | Stoichiometric coupling agents (e.g., HATU, T3P). ucl.ac.uk | Catalytic reagents (e.g., boronic acids, enzymes). rsc.orgcore.ac.uk | Reduced waste, lower cost, improved atom economy. |
| Technology | Batch reactors. | Continuous flow reactors (e.g., CSTRs, spinning disc). chemrxiv.orgacs.org | Better process control, enhanced safety, easier scale-up. chemrxiv.org |
| Solvents | Anhydrous organic solvents (e.g., DMF, THF). nih.gov | Aqueous media with surfactants, or solvent-free conditions. acs.org | Increased safety, lower environmental impact, reduced cost. acs.org |
| Purification | Column chromatography. | Extraction, filtration, crystallization; avoiding chromatography. acs.org | Reduced solvent waste, lower cost, faster processing. |
| Energy Input | High temperatures for thermal methods. | Microwave irradiation, lower temperature catalytic cycles. nih.gov | Faster reaction times, potentially lower energy consumption. |
Advanced Analytical and Spectroscopic Characterization of 16 Methylheptadecanamide
Application of Chromatographic and Spectrometric Techniques for Structural Elucidation
The definitive identification and structural elucidation of 16-Methylheptadecanamide are achieved through the synergistic use of separation science and mass spectrometry. Hyphenated techniques, which couple a chromatography system to a mass spectrometer, are the cornerstone of this process, providing both separation from complex matrices and detailed structural information. pharmainfo.innih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile and thermally stable compounds. semanticscholar.org While this compound itself has limited volatility, it can be analyzed using GC-MS after a chemical derivatization step. This typically involves converting the polar amide group into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, which enhances thermal stability. semanticscholar.org Once introduced into the instrument, the compound is separated from other components on the GC column before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which bombards the molecule with high-energy electrons, causing it to fragment in a predictable and reproducible manner. This fragmentation pattern serves as a molecular "fingerprint," which, along with the molecular ion peak, allows for unambiguous structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For fatty acid amides, liquid chromatography coupled to mass spectrometry is often the preferred technique as it typically does not require a derivatization step. biorxiv.org High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from a sample mixture based on its physicochemical properties, most commonly using a reversed-phase column (e.g., C18). mdpi.comnih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer, usually via a "soft" ionization source like electrospray ionization (ESI). americanpharmaceuticalreview.com ESI typically generates a protonated molecular ion [M+H]+ with minimal fragmentation. flowermed.com.br For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. americanpharmaceuticalreview.com The fragmentation pattern provides crucial information about the molecule's substructures, confirming the acyl chain length, the methyl branch position, and the amide head group. The use of high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, further aids elucidation by providing highly accurate mass measurements of both the parent and fragment ions, enabling the determination of elemental composition with high confidence. americanpharmaceuticalreview.comwaters.com
Table 1: Key Techniques for Structural Elucidation of this compound
| Technique | Principle | Application for this compound |
|---|---|---|
| GC-MS | Separates volatile compounds followed by mass analysis of fragmentation patterns. | Requires derivatization to increase volatility. Provides a characteristic fragmentation "fingerprint" for structural confirmation. semanticscholar.org |
| LC-MS/MS | Separates compounds in liquid phase; mass analyzer isolates the parent ion for fragmentation and analysis of product ions. | Preferred method, no derivatization needed. Confirms molecular weight and provides detailed structural data from fragmentation patterns. biorxiv.orgamericanpharmaceuticalreview.com |
| HRMS | Measures mass with very high accuracy and resolution. | Determines the precise elemental composition from the molecular ion's mass, confirming the chemical formula C₁₈H₃₇NO. americanpharmaceuticalreview.comwaters.com |
Development of Quantitative Analytical Methods for Trace Detection
Fatty acid amides are often present at very low concentrations (nanomolar to picomolar) in biological and environmental samples, necessitating the development of highly sensitive and selective quantitative methods for their detection. biorxiv.orgfrontiersin.orgnih.gov
The benchmark for trace quantification of compounds like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique offers exceptional selectivity and sensitivity by monitoring a specific, predefined fragmentation pathway of the target analyte. flowermed.com.br For this compound, this involves selecting its unique precursor ion (the [M+H]+ ion) and monitoring the intensity of one or two of its most abundant and specific product ions. This process effectively filters out chemical noise from the sample matrix, allowing for detection limits in the low nanogram to picogram per milliliter range. nih.gov
Accurate quantification relies heavily on robust sample preparation and the use of appropriate internal standards. nih.gov
Sample Preparation: To analyze trace amounts of this compound in complex matrices such as plasma or tissue, an extraction step is required to remove interfering substances and concentrate the analyte. Common methods include protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov The choice of extraction solvent and SPE sorbent is critical and must be optimized to ensure high recovery of the analyte. biorxiv.org
Internal Standards: For the most accurate and precise quantification, a stable isotopically labeled (SIL) internal standard, such as deuterium-labeled this compound, is indispensable. nih.gov This standard is chemically identical to the analyte but has a higher mass. It is added to the sample at a known concentration at the beginning of the workflow and co-elutes with the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, the method corrects for variability in extraction recovery and matrix-induced ion suppression or enhancement, ensuring highly reliable results.
Table 2: Parameters for a Quantitative LC-MS/MS Method for Trace Detection
| Parameter | Typical Approach | Rationale |
|---|---|---|
| Instrumentation | UHPLC coupled to a triple quadrupole mass spectrometer (QqQ) | High chromatographic resolution and high sensitivity/selectivity for quantification. biorxiv.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Fatty acid amides readily form protonated [M+H]+ ions. frontiersin.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. flowermed.com.brnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | Removes matrix interferences and concentrates the analyte for improved detection. nih.gov |
| Internal Standard | Deuterated this compound | Corrects for sample loss during preparation and for matrix effects during analysis, ensuring accuracy. nih.gov |
| Detection Limits | 0.3-3 ng/mL | This is a typical range achieved for similar primary fatty acid amides in biological fluids. nih.gov |
Methodologies for Determining Purity and Impurity Profiles
Ensuring the purity of a chemical compound is a critical aspect of quality control. Impurity profiling involves the detection, identification, and quantification of any unwanted substances present in the bulk material. pharmainfo.in These impurities can originate from the synthesis process (e.g., residual starting materials, intermediates, by-products) or from degradation of the compound during storage. chromicent.debiomedres.us
The primary analytical tool for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. biomedres.us A method is developed to separate the main compound peak from all potential process-related and degradation impurities. chromatographyonline.com This involves a systematic optimization of several chromatographic parameters:
Column Selection: Screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the main compound and its impurities.
Mobile Phase Optimization: Adjusting the type of organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, and the buffer concentration to maximize peak resolution. chromatographyonline.com
Gradient and Temperature: Fine-tuning the gradient elution profile and column temperature to achieve optimal separation of all components within a reasonable analysis time. chromatographyonline.com
Once a separation method is established, impurities are detected as separate peaks in the chromatogram. The area of each impurity peak relative to the area of the main this compound peak is used to determine its concentration, thereby establishing the purity profile.
For the structural identification of unknown impurities, hyphenated techniques are essential. Fractions corresponding to impurity peaks can be collected and analyzed, but a more direct approach is to use LC-MS. ijrti.org By analyzing the sample with a high-resolution LC-MS/MS system, it is possible to obtain the accurate mass and fragmentation patterns of even trace-level impurities. americanpharmaceuticalreview.com This data allows for the proposal of a chemical structure for the impurity, which can then be confirmed by synthesizing the proposed compound and comparing its retention time and mass spectrum. americanpharmaceuticalreview.com
Table 3: Analytical Workflow for Purity and Impurity Profiling
| Step | Technique(s) | Purpose |
|---|---|---|
| 1. Separation | High-Performance Liquid Chromatography (HPLC) | To separate this compound from all potential impurities. biomedres.us |
| 2. Detection & Quantification | UV Detector, Charged Aerosol Detector (CAD) | To detect and quantify the main peak and impurity peaks based on their relative peak areas. |
| 3. Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the molecular weight of unknown impurities. ijrti.org |
| 4. Structural Characterization | LC-MS/MS, High-Resolution MS (HRMS) | To obtain fragmentation data and elemental composition to elucidate the structure of impurities. americanpharmaceuticalreview.com |
| 5. Confirmation | Synthesis of impurity standard & comparative analysis (NMR, IR) | To definitively confirm the structure of the identified impurity. pharmainfo.in |
Mechanistic Investigations of Biological Activities of 16 Methylheptadecanamide Non Human Focus
Molecular Interactions with Cellular Receptors and Signaling Pathways
Extracellular signal molecules, which are often hydrophilic, bind to receptors on the surface of a target cell. nih.gov This binding event activates the receptor, which in turn generates a cascade of intracellular signals that can alter the cell's behavior. nih.gov These pathways, known as signal transduction pathways, are crucial for intercellular communication. nih.gov
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that detect molecules outside the cell and initiate internal cellular responses. wikipedia.org When a ligand, such as a hormone or neurotransmitter, binds to a GPCR, it causes a conformational change in the receptor. wikipedia.orgnih.gov This change is transmitted to an associated heterotrimeric G protein on the cytoplasmic side of the membrane, leading to its activation. wikipedia.orgnih.gov
The activated G protein, with GTP bound to its Gα subunit, dissociates from the receptor and the Gβγ dimer. wikipedia.org The separated Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels, initiating a signaling cascade. nih.govfrontiersin.org This system allows cells to respond to a wide array of external stimuli. nih.gov The specificity of the cellular response is determined by the type of receptor, the G protein it couples with, and the downstream effectors present in the cell. berkeley.edu
Table 1: Key Components of G Protein-Coupled Receptor (GPCR) Signaling
| Component | Function |
|---|---|
| Ligand | An extracellular molecule that binds to and activates the GPCR. |
| GPCR | A seven-transmembrane receptor that undergoes a conformational change upon ligand binding. wikipedia.org |
| G Protein | A heterotrimeric protein (Gα, Gβ, Gγ) that is activated by the GPCR. nih.gov |
| Effector | An enzyme or ion channel that is modulated by the activated G protein, propagating the signal. nih.gov |
One of the key intracellular signaling molecules modulated by GPCR activity is cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP). nih.gov The intracellular concentration of cAMP is regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). nih.govnih.gov
Certain GPCRs, when activated, stimulate AC, leading to an increase in intracellular cAMP levels. nih.gov This rise in cAMP can then activate several downstream effectors, most notably cAMP-dependent protein kinase (PKA). nih.gov Activated PKA can phosphorylate a multitude of proteins on serine and threonine residues, thereby regulating their activity and bringing about a cellular response. nih.gov Conversely, other GPCRs can inhibit AC, leading to a decrease in cAMP levels. nih.gov The specificity and integration of cAMP signaling are further controlled by the compartmentalization of signaling components and crosstalk with other pathways. nih.govfrontiersin.org
Table 2: Regulation and Function of the cAMP Signaling Pathway
| Process | Description | Key Molecules |
|---|---|---|
| Synthesis | Adenylyl Cyclase (AC) converts ATP to cAMP. nih.gov | Adenylyl Cyclase |
| Degradation | Phosphodiesterases (PDEs) hydrolyze cAMP to AMP. nih.govnih.gov | Phosphodiesterases |
| Effector Activation | cAMP binds to and activates protein kinase A (PKA) and other effectors. nih.gov | Protein Kinase A (PKA) |
| Cellular Response | PKA phosphorylates target proteins, altering their function. nih.gov | Phosphorylated Proteins |
Enzymatic Modulation and Inhibition Studies
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of endocannabinoids and other fatty acid amides by hydrolyzing them. proteopedia.orgnih.gov This enzymatic degradation is crucial for regulating the levels and actions of these signaling lipids. nih.govnih.gov FAAH is considered a therapeutic target for conditions like pain and inflammation because its inhibition can elevate the levels of endogenous cannabinoids. nih.gov
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another enzyme responsible for the hydrolysis of N-acylethanolamines, such as the anti-inflammatory N-palmitoylethanolamine (PEA). nih.govescholarship.orgnih.gov Unlike FAAH, NAAA is a lysosomal enzyme with an acidic pH optimum. nih.gov NAAA and FAAH have different primary structures and substrate preferences. escholarship.org Inhibition of NAAA has been shown to increase intracellular levels of PEA. plos.org Due to their role in regulating bioactive lipids, both FAAH and NAAA are subjects of inhibitor development. nih.govmdpi.com
Table 3: Comparison of FAAH and NAAA
| Feature | Fatty Acid Amide Hydrolase (FAAH) | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) |
|---|---|---|
| Cellular Location | Integral membrane protein proteopedia.org | Lysosomal enzyme nih.gov |
| Optimal pH | Neutral/Alkaline | Acidic (pH 4.5-5.0) nih.gov |
| Primary Substrates | Anandamide (B1667382), other fatty acid amides nih.gov | N-palmitoylethanolamine (PEA), N-oleoylethanolamide (OEA) escholarship.org |
| Function | Terminates endocannabinoid signaling nih.gov | Deactivates N-acylethanolamines escholarship.org |
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the biosynthesis of branched-chain amino acids in microorganisms and plants, but it is absent in animals. nih.govmdpi.com This makes it an attractive target for the development of new antimicrobial agents and herbicides. nih.gov KARI catalyzes both an alkyl-migration and a reduction step. uniprot.org Various inhibitors of KARI have been identified and studied for their potential as biocides. nih.govuq.edu.aunih.gov
Cathepsin D is a lysosomal aspartyl endopeptidase that is ubiquitously expressed in most cells. viamedica.plsmw.ch It plays a role in protein degradation, antigen processing, and apoptosis. smw.chmdpi.com The activity of cathepsin D is regulated by pH and can be inhibited by compounds like pepstatin. viamedica.plmdpi.com Altered expression or activity of cathepsin D has been implicated in various diseases. smw.ch Research has focused on developing inhibitors for cathepsin D to modulate its activity in pathological conditions. nih.govnih.gov
Table 4: Characteristics of Ketol-Acid Reductoisomerase and Cathepsin D
| Enzyme | Function | Relevance as an Inhibitory Target |
|---|---|---|
| Ketol-Acid Reductoisomerase (KARI) | Biosynthesis of branched-chain amino acids in microbes and plants. nih.govmdpi.com | Potential antimicrobial and herbicidal agents due to its absence in animals. nih.gov |
| Cathepsin D | Lysosomal protein degradation, apoptosis, and immune response. smw.chmdpi.com | Implicated in various diseases, making its inhibitors potentially therapeutic. smw.ch |
Role in Intercellular and Microbial Communication
Intercellular communication is fundamental for the coordination of cellular activities in multicellular organisms, governing processes from tissue development to immune responses. nih.govembopress.org This communication can occur through direct cell-to-cell contact via junctions or through the release of signaling molecules that act on neighboring or distant cells. mdpi.commerckmillipore.com The intricate network of communication pathways ensures tissue homeostasis and organismal function. embopress.org
In the microbial world, communication, often termed quorum sensing, is equally vital. Bacteria, for instance, use signaling molecules to coordinate gene expression and collective behaviors such as biofilm formation. nih.gov The ability to communicate allows microbial populations to adapt to their environment and interact with other organisms, including their hosts. nih.govjsmc-phd.de Understanding these communication systems is key to managing microbial communities in various contexts. jsmc-phd.de
Modulation of Quorum Sensing Systems in Bacterial Populations
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to monitor their population density and coordinate collective behaviors. bmglabtech.comasm.org This process relies on the production, release, and detection of small signaling molecules known as autoinducers. bmglabtech.comnih.gov As the bacterial population grows, the concentration of these autoinducers increases, and upon reaching a certain threshold, they trigger changes in gene expression across the community. asm.org These coordinated responses include the regulation of virulence factors, biofilm formation, and antibiotic resistance. bmglabtech.comnih.gov
Gram-negative bacteria commonly use N-acyl-homoserine lactones (AHLs) as autoinducers, while Gram-positive bacteria often employ small oligopeptides. nih.govnih.gov However, a variety of other molecules, including fatty acid derivatives, have been identified as signals. nih.gov
Direct, detailed research on the specific role of 16-methylheptadecanamide in modulating quorum sensing systems is limited in publicly available scientific literature. However, as a fatty acid amide, its structure suggests potential involvement in bacterial signaling. Fatty acid-derived molecules are known to play roles in bacterial communication. For instance, the Pseudomonas Quinolone Signal (PQS) is derived from fatty acid metabolism, and other bacteria use fatty acid methyl esters as signaling molecules. nih.gov It is plausible that branched-chain fatty acid amides like this compound could function as signaling molecules or as modulators of existing QS systems, potentially by interacting with signal receptors or influencing signal synthesis pathways. Further investigation is required to elucidate any precise role it may play in the intricate communication networks of bacterial populations.
Influence on Microbial Biofilm Formation and Dispersal
Microbial biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to a surface. nih.gov The formation of a biofilm is a multi-stage process that includes initial attachment, microcolony formation, maturation into a three-dimensional structure, and finally, dispersal of cells to colonize new sites. asm.orgnih.gov Quorum sensing plays a critical role in regulating the later stages of biofilm development, including maturation and the production of matrix components. nih.govfrontiersin.org
The influence of this compound on microbial biofilm formation and dispersal has not been extensively characterized in peer-reviewed studies. However, some patent literature indicates its inclusion in formulations intended to affect microbial activity, which can include biofilm formation. google.comgoogle.com
Lipids and fatty acid derivatives are known to be crucial for biofilm dynamics.
Structural Components : Branched-chain fatty acids are integral components of the cell membranes of many bacteria, such as Bacillus subtilis, influencing membrane fluidity, which is critical for the initial attachment phase of biofilm formation. researchgate.netnih.gov
Biosurfactants : Some bacteria produce lipid-based biosurfactants, like rhamnolipids in Pseudomonas aeruginosa, which are involved in shaping the biofilm architecture and facilitating its dispersal.
Matrix Components : The biofilm matrix itself can contain lipids.
Given that this compound is a branched-chain fatty acid amide, it could potentially influence biofilm development by being incorporated into the cell membrane, thereby altering its properties, or by acting as a signaling molecule that affects the expression of genes related to EPS production or dispersal enzymes. mdpi.comfrontiersin.org However, without specific experimental data, its exact mechanism of influence remains speculative.
| Bacterial Process | Potential Role of Fatty Acid Derivatives | Example Molecule/Class | Example Organism |
|---|---|---|---|
| Biofilm Attachment | Altering cell surface hydrophobicity and membrane fluidity. | Branched-Chain Fatty Acids | Bacillus subtilis |
| Biofilm Architecture & Dispersal | Acting as biosurfactants to create channels and facilitate cell release. | Rhamnolipids | Pseudomonas aeruginosa |
| Biofilm Regulation | Serving as signaling molecules in quorum sensing pathways that control biofilm genes. | Fatty Acid Methyl Esters | Ralstonia solanacearum |
Interspecies Chemical Signaling within Microbial Consortia
There is currently no direct scientific evidence demonstrating that this compound functions as a specific interspecies chemical signal within microbial consortia. Research in this area has largely focused on more common classes of signaling molecules like N-acyl-homoserine lactones (AHLs) and peptides. For instance, some bacteria can respond to AHLs produced by other species, which can enhance the virulence of a co-infecting pathogen. nih.govnih.gov
The potential for a lipid amide like this compound to act in interspecies signaling is plausible but unconfirmed. For a molecule to function as an interspecies signal, it would need to be produced by one species and recognized by a receptor in another, leading to a specific response. Bacteria possess a vast array of sensor proteins, including two-component systems, that detect environmental cues. nih.gov It is conceivable that such a system could recognize a branched-chain fatty acid amide, but this has yet to be demonstrated experimentally for this compound.
Biochemical Impact on Lipid Metabolism and Cellular Homeostasis
Cellular homeostasis refers to the maintenance of a stable internal cellular environment, which is crucial for survival and optimal function. mdpi.comebi.ac.uk This involves the tight regulation of numerous variables, including the composition of cellular membranes and the balance of metabolic pathways. frontiersin.org Lipids are central to both of these processes.
As a branched-chain fatty acid amide, this compound is situated at the intersection of fatty acid and nitrogen metabolism. Its biochemical impact can be understood by examining the synthesis and function of its constituent parts.
Branched-Chain Fatty Acid (BCFA) Metabolism: In many bacteria, particularly Gram-positive species like Bacillus subtilis, BCFAs are major components of membrane phospholipids (B1166683). researchgate.netnih.gov Their synthesis begins with branched-chain amino acids (leucine, isoleucine, and valine), which are converted into branched-chain acyl-CoA primers (e.g., isovaleryl-CoA). nih.gov These primers are then elongated by the fatty acid synthase (FAS II) system to produce a variety of iso- and anteiso-BCFAs. researchgate.net The presence of these methyl-branched fatty acids in the cell membrane is critical for maintaining membrane fluidity, especially in response to changes in temperature or pH, thus playing a direct role in cellular homeostasis. researchgate.net
N-Acylethanolamine (NAE) Metabolism: this compound can also be classified as a type of N-acylethanolamine (NAE). In various organisms, NAEs are a class of lipid mediators with diverse biological activities. mdpi.com They are typically synthesized from membrane phospholipids. mdpi.comwikipedia.org The degradation of NAEs is carried out by hydrolase enzymes. A primary enzyme responsible for this is the Fatty Acid Amide Hydrolase (FAAH). wikipedia.org Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also degrades NAEs, particularly in macrophages. nih.gov While these pathways are well-characterized for common NAEs like anandamide and palmitoylethanolamide, the specific enzymes that would synthesize or degrade this compound have not been explicitly identified. nih.govd-nb.info The breakdown of this compound would release 16-methylheptadecanoic acid and ethanolamine, feeding these components back into general fatty acid and nitrogen metabolic pools.
| Metabolic Aspect | Relevance to this compound | Key Enzymes/Pathways (General Class) | Homeostatic Function |
|---|---|---|---|
| BCFA Synthesis | Provides the fatty acid backbone. | Branched-chain α-ketoacid dehydrogenase, Fatty Acid Synthase (FAS II) | Supplies components for membrane lipids. |
| NAE Synthesis | Formation of the amide bond. | N-acyltransferases, Phospholipases | Generation of signaling lipids. |
| NAE Degradation | Breakdown of the compound. | Fatty Acid Amide Hydrolase (FAAH), NAAA | Turnover of signaling molecules, recycling of components. |
| Membrane Integration | Incorporation of the BCFA portion into phospholipids. | Acyltransferases | Maintains membrane fluidity and integrity. |
Structure Activity Relationship Sar Studies of 16 Methylheptadecanamide and Its Derivatives
Systematic Elucidation of Structural Determinants for Biological Activity
The exploration of SAR for fatty acid amides involves progressive alterations to the molecule to map the pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity. This process typically examines three main components: the acyl chain, the branching group, and the polar head group. For a branched-chain fatty acid amide like 16-methylheptadecanamide, the length and saturation of the heptadecanoyl (17-carbon) chain, the position of the methyl group (at C-16, an iso-branch), and the nature of the amide head group are all critical determinants of its function. nih.govresearchgate.net
General findings indicate that both the fatty acid component and the amine headgroup are important for the bioactivity of these molecules. researchgate.net For instance, studies on various fatty acid amides have shown that their ability to modulate targets such as fatty acid amide hydrolase (FAAH) or peroxisome proliferator-activated receptors (PPARs) is highly dependent on these structural elements. nih.govgoogleapis.com The introduction of different functional groups can alter properties like lipophilicity, hydrogen bonding capacity, and conformational flexibility, which in turn affects how the molecule fits into the binding pocket of a target protein. nih.govnih.gov The ultimate biological effect, whether it be anti-inflammatory, anticancer, or metabolic regulation, is a direct consequence of these molecular interactions. nih.govnih.govnih.gov
Influence of Methyl Branching Position and Stereochemistry on Functional Properties
The position of the methyl group along the fatty acid chain significantly impacts the molecule's physical and biological properties. rsc.orgnih.gov Branched-chain fatty acids (BCFAs) are generally categorized by the location of the methyl group: iso-branched (on the penultimate carbon, as in this compound) or anteiso-branched (on the antepenultimate carbon). nih.govacs.org This seemingly minor structural difference can lead to substantial changes in function.
Molecular dynamics simulations and experimental studies have shown that methyl branching disrupts the orderly packing of acyl chains, which reduces lipid condensation, decreases bilayer thickness, and increases membrane fluidity. nih.gov The position of the branch has a dramatic effect on the phase transition temperature (Tm) of phospholipids (B1166683) containing these fatty acids. Moving the methyl group from the end of the chain towards the middle generally lowers the Tm, indicating increased membrane fluidity. unifr.ch
| Methyl Branch Position | Common Name/Type | Phase Transition Temperature (Tm) in °C |
|---|---|---|
| None (Palmitic Acid) | Unbranched | 41.4 |
| 2-methyl | - | 36.5 |
| 8-methyl | - | -16.1 |
| 14-methyl | iso-branched | 38.9 |
| 13-methyl | anteiso-branched | 35.5 |
Data sourced from studies on 1,2-diacyl-sn-glycero-3-phosphocholines. unifr.ch Note: 16-Methylheptadecanoic acid is a C18 iso-branched fatty acid. This table uses C16 examples to illustrate the principle of branch position effects.
Furthermore, the stereochemistry of the branched chain can be a critical factor for biological activity. acs.orgnumberanalytics.com For example, the biological functions of some hydroxy fatty acids are highly dependent on the R or S configuration at the chiral center. acs.org While many studies on BCFAs use racemic mixtures, the specific stereoisomer of this compound could have distinct effects on its targets. Research on other BCFAs has shown that iso- and anteiso-forms can have opposing effects on the expression of genes like fatty acid synthase (FASN). nih.gov Studies on the anticancer activity of BCFAs also suggest that structural features like branching significantly influence potency. nih.gov
Impact of Acyl Chain Modifications and Head Group Substitutions on Receptor Affinity and Enzyme Inhibition
Modifications to the acyl chain and the amide head group are primary strategies in SAR studies to optimize the potency and selectivity of fatty acid amides.
Acyl Chain Modifications: The length and degree of unsaturation of the acyl chain are pivotal for interaction with enzymes like Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of endocannabinoids. nih.gov Studies on FAAH inhibitors have revealed a strong preference for longer acyl chains (9 carbons or more). nih.govacs.org For example, a series of p-nitroanilide substrates showed that FAAH has a much higher affinity for substrates with acyl chains of 14-20 carbons compared to those with 7-12 carbons. nih.gov The introduction of unsaturation (double bonds) can also significantly affect binding, often by creating specific van der Waals interactions within the enzyme's binding pocket. plos.org
Head Group Substitutions: The amide head group is critical for anchoring the molecule to its biological target through hydrogen bonds and other electrostatic interactions. iitkgp.ac.in In the context of FAAH inhibition, altering the head group from a simple amide to various heterocyclic structures has led to dramatic increases in potency. google.com For instance, replacing the amide in N-arachidonoyltryptamine with an ester group reduces inhibitory potency against FAAH. nih.gov Conversely, removing a hydroxyl group from the serotonin (B10506) head group of arachidonoyl-serotonin only slightly weakened its inhibitory effect, indicating that while this group contributes to binding, it is not essential. nih.gov
| Modification Type | Structural Change | Effect on FAAH Inhibition | Reference |
|---|---|---|---|
| Acyl Chain Length | Optimal C8-C12 chain length for certain inhibitor classes | Increased potency | google.com |
| Acyl Chain Unsaturation | Introduction of phenyl or other π-unsaturation at specific positions | Increased potency | google.com |
| Head Group | Replacement of amide with an ester linkage | Reduced potency | nih.gov |
| Head Group | Removal of 5-hydroxy from serotonin moiety | Slightly weaker inhibition | nih.gov |
| Head Group | Change from simple amide to α-keto heterocyclic groups | Significantly increased potency | google.com |
These studies highlight that a delicate balance of hydrophobicity in the acyl chain and specific hydrogen bonding capabilities in the head group is required for optimal interaction with protein targets. researchgate.netiitkgp.ac.in
Computational Modeling and QSAR Approaches in Structure-Activity Prediction
Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for rationalizing and predicting the biological activity of compounds like this compound. igi-global.comacs.org These methods build mathematical models that correlate the chemical structure of molecules with their observed biological effects.
QSAR Studies: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of FAAH inhibitors. nih.govmdpi.com These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com For example, QSAR models for FAAH inhibitors have revealed that polarizability and the presence of hydrogen bond donors significantly influence inhibitory potency. igi-global.comnih.gov These insights allow for the in silico design of new derivatives with predicted high activity before undertaking their chemical synthesis.
Computational Modeling: Molecular dynamics (MD) simulations provide a dynamic view of how fatty acid amides interact with their protein targets, such as FAAH embedded in a lipid bilayer. plos.orgnih.gov These simulations can reveal the crucial role of conformational flexibility in both the ligand and the protein. plos.orgnih.gov For instance, MD studies on FAAH have identified specific "gating" residues that control the entry of the substrate's acyl chain into the binding pocket. plos.org These simulations showed that the multiple double bonds in anandamide's chain allow it to adopt a "curved" conformation that facilitates favorable interactions with these gating residues, explaining its preference over other lipids like oleamide (B13806). plos.org Such computational approaches are invaluable for understanding the molecular basis of substrate selectivity and for guiding the design of specific inhibitors or agonists.
Ecological and Environmental Significance of 16 Methylheptadecanamide
Role in Natural Ecosystems and Interspecies Chemical Ecology
Currently, there is no available scientific literature that specifically identifies or discusses the role of 16-Methylheptadecanamide in natural ecosystems. Searches for its presence as a semiochemical, such as a pheromone or allomone, in insects, marine organisms, plants, fungi, or bacteria have not yielded any specific findings. The field of chemical ecology, which studies the chemical signals that mediate interactions between living organisms, has not yet documented a role for this particular branched-chain fatty acid amide. ihmc.usgoogle.com.naunlv.edu
While the broader class of fatty acid amides is known to play various roles in biological systems, including as signaling molecules, this general knowledge cannot be directly extrapolated to this compound without specific scientific investigation. nih.govpnas.org The absence of data means that its function, whether as a signaling molecule, a defense compound, or a structural component in any organism, remains unknown.
Future Research Directions and Methodological Advances for 16 Methylheptadecanamide
Application of Omics Technologies (e.g., Lipidomics, Metabolomics) in Mechanistic Studies
The advent of "omics" technologies provides a powerful lens through which to investigate the mechanistic underpinnings of 16-methylheptadecanamide. A significant future direction lies in the application of targeted and untargeted lipidomics and metabolomics to understand how this compound interacts with cellular systems.
Lipidomics: Untargeted lipidomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), can provide a comprehensive snapshot of the lipidome in cells or tissues upon exposure to this compound. mdpi.comavantiresearch.com This approach can reveal alterations in the abundance of various lipid classes, pointing towards the metabolic pathways influenced by the compound. For example, changes in signaling lipids like endocannabinoids, ceramides, or diacylglycerols could suggest interactions with key signaling cascades. researchgate.net Targeted lipidomics can then be employed for the precise and sensitive quantification of this compound and its potential metabolites, which is crucial for pharmacokinetic and pharmacodynamic studies. metabolomicscentre.ca A major challenge in lipidomics is overcoming isobaric interference, where different lipid species have nearly identical masses; however, advanced chromatographic techniques and high-resolution mass spectrometry can mitigate this issue. avantiresearch.comsciex.com
Metabolomics: Broader metabolomic profiling can uncover the systemic effects of this compound. By analyzing aqueous and organic extracts from biological samples, researchers can identify changes in a wide array of small molecules, including amino acids, organic acids, and nucleotides. nih.govmdpi.com For instance, given that the precursor, 16-methylheptadecanoic acid, is a branched-chain fatty acid (BCFA), metabolomics could illuminate its connections to branched-chain amino acid (BCAA) metabolism, which has been linked to conditions like insulin (B600854) resistance and diabetes. nih.govfrontiersin.orgnih.govplos.org Understanding these metabolic shifts is essential for building a holistic picture of the compound's mechanism of action.
Interactive Table: Potential Omics-Based Research Approaches for this compound
| Omics Technology | Research Question | Potential Findings | Relevant Techniques |
|---|---|---|---|
| Untargeted Lipidomics | How does this compound alter the global lipid profile of a cell? | Identification of upregulated or downregulated lipid classes (e.g., endocannabinoids, sphingolipids). | LC-Q-TOF-MS, Shotgun Lipidomics |
| Targeted Lipidomics | What are the levels of this compound and its metabolites in tissues over time? | Pharmacokinetic data, identification of metabolic breakdown products. | LC-MS/MS with stable isotope-labeled internal standards. |
| Untargeted Metabolomics | What are the systemic metabolic effects of this compound administration? | Alterations in central carbon metabolism, amino acid pathways, or bile acid synthesis. | GC-MS, LC-MS, NMR Spectroscopy |
| Comparative Metabolomics | How do the metabolic effects of this compound differ from its straight-chain analog, stearamide? | Insights into the specific role of the methyl branch in its biological activity. | Differential analysis of metabolomic datasets. |
Development of Advanced In Vitro and Ex Vivo Bioassay Platforms
To screen for and validate the biological activities of this compound, the development of sophisticated bioassay platforms is crucial. These platforms can range from cell-based assays to more complex tissue and organ models.
In Vitro Bioassays: High-throughput screening (HTS) of this compound against a panel of receptors, enzymes, and ion channels can rapidly identify potential molecular targets. Given that many fatty acid amides interact with the endocannabinoid system, initial assays should include binding and activity studies on cannabinoid receptors (CB1 and CB2) and the key metabolic enzyme, fatty acid amide hydrolase (FAAH). nih.gov Furthermore, assays for peroxisome proliferator-activated receptors (PPARs) are warranted, as these nuclear receptors are known targets for various fatty acids and their derivatives. googleapis.com Cell-based assays using cancer cell lines can assess antiproliferative effects, while assays using immune cells like macrophages can probe anti-inflammatory activity. researchgate.net For instance, measuring the inhibition of inflammatory mediators (e.g., cytokines, nitric oxide) in lipopolysaccharide (LPS)-stimulated macrophages is a standard method.
Ex Vivo Bioassays: Ex vivo models, which use fresh tissue preparations, offer an intermediate step between in vitro and in vivo studies. For example, the effect of this compound on neurotransmission can be studied in brain slice preparations. Similarly, its impact on vascular tone can be assessed using isolated artery rings. These models maintain the complex cellular architecture and interactions of the native tissue, providing more physiologically relevant data than isolated cells. Patents for cosmetic applications have utilized in vitro assays to test for properties like antioxidant capacity or effects on skin cell permeability, which could be adapted for non-clinical explorations of this compound. google.com.pggoogle.com
Exploration of Novel Biofunctional Properties and Therapeutic Targets (Non-Clinical)
While its derivatives are used in cosmetics, the intrinsic biofunctional properties of this compound are largely unknown. google.comgoogle.com.nagoogle.comindustrialchemicals.gov.au Future non-clinical research should aim to uncover these properties and identify novel therapeutic targets.
Neuropsychiatric and Pain Modulation: Many fatty acid amides exhibit analgesic, anxiolytic, and antidepressant effects, often by modulating the endocannabinoid system. mdpi.com A primary research goal should be to determine if this compound can inhibit FAAH, thereby increasing the levels of endogenous cannabinoids like anandamide (B1667382). mdpi.com This would suggest its potential as a therapeutic agent for pain, anxiety, or mood disorders.
Anti-inflammatory and Immunomodulatory Effects: Iso-fatty acids are known constituents of bacterial membranes and can have immunomodulatory properties. nih.gov Investigating whether this compound can modulate immune cell function is a promising avenue. This could involve studying its effects on macrophage polarization, T-cell activation, or the production of inflammatory cytokines.
Metabolic Disease Regulation: The structural similarity to BCFAs, which are linked to metabolic health, suggests that this compound could influence metabolic pathways. nih.govfrontiersin.org Research could explore its effects on glucose uptake in muscle cells, lipid accumulation in adipocytes, or its interaction with PPARs, which are key regulators of lipid and glucose metabolism. googleapis.com Some patents for related fatty acid analogs suggest potential applications in treating metabolic syndrome, providing a rationale for investigating this compound in this context. googleapis.com
Interactive Table: Potential Non-Clinical Therapeutic Targets for this compound
| Potential Therapeutic Area | Key Molecular Target/Pathway | Rationale Based on Related Compounds |
|---|---|---|
| Neuropathic Pain/Anxiety | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of FAAH by other fatty acid amides increases endocannabinoid levels, leading to analgesic and anxiolytic effects. |
| Inflammation | Peroxisome Proliferator-Activated Receptor-Alpha (PPARα) | Activation of PPARα by other N-acylethanolamines has potent anti-inflammatory effects. |
| Metabolic Syndrome | Peroxisome Proliferator-Activated Receptors (PPARs), BCAA catabolism | Branched-chain fatty acids and related lipids are linked to the regulation of glucose and lipid metabolism. nih.govgoogleapis.comfrontiersin.org |
| Oncology | Apoptosis Pathways, Cell Cycle Regulation | Certain branched-chain fatty acids have shown modest anticancer activity in vitro. |
Sustainable Production and Biocatalytic Transformations of Branched Amides
The development of green and sustainable methods for producing this compound is essential for enabling its large-scale study and potential future application. Chemical synthesis often requires harsh conditions and produces significant waste. Biocatalysis, using enzymes to perform chemical transformations, offers a more environmentally friendly alternative.
Enzymatic Synthesis: Lipases are versatile enzymes that can catalyze the formation of amide bonds. tandfonline.comtandfonline.com The synthesis of this compound could be achieved through the lipase-catalyzed aminolysis of a 16-methylheptadecanoic acid ester. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly attractive as they can be easily recovered and reused, reducing process costs. nih.gov Research in this area would focus on optimizing reaction conditions (e.g., solvent, temperature, water activity) to maximize yield and purity.
Whole-Cell Biocatalysis: Another approach is to engineer microorganisms like E. coli or yeast to produce this compound directly from simple feedstocks. This would involve introducing the necessary biosynthetic pathways. For instance, the biosynthetic pathway for the precursor, 16-methylheptadecanoic acid, which involves primers derived from branched-chain amino acids, could be engineered into a host organism. frontiersin.org A subsequent amidation step, catalyzed by an engineered or promiscuous enzyme, would complete the synthesis. mdpi.com
Biocatalytic Transformations: Beyond production, enzymes can be used to create novel derivatives of this compound. For example, hydroxylases could introduce hydroxyl groups at specific positions on the fatty acid chain, potentially enhancing or altering its biological activity. This approach of biocatalytic diversification can rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
